molecular formula C11H12ClNO B8287689 5-(4-Chlorobenzyl)pyrrolidin-2-one

5-(4-Chlorobenzyl)pyrrolidin-2-one

Cat. No. B8287689
M. Wt: 209.67 g/mol
InChI Key: PZLLEZULSRSBEL-UHFFFAOYSA-N
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Patent
US04279918

Procedure details

Heat 1.05 g of 5-(4-chlorobenzyl)pyrrolidin-2-one and 0.2 g of lithium aluminum hydride under reflux for 20 hours in 20 ml of tetrahydrofuran. Effect decomposition of the reaction product by admixing it with ice water. Then add 5 ml of 6 N sodium hydroxide solution to the resulting admixture and extract the thus-prepared base with diethyl ether. After drying the ether extract over sodium sulfate, concentrate it to obtain 0.7 g of the title compound as an oil. Convert the oil into the corresponding hydrochloride with methanol/ethereal hydrochloric acid; yield: 580 mg; m.p. of the hydrochloride 189° to 192°.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([CH2:6][CH:7]2[NH:11][C:10](=O)[CH2:9][CH2:8]2)=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O1CCCC1>[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([CH2:6][CH:7]2[CH2:8][CH2:9][CH2:10][NH:11]2)=[CH:4][CH:3]=1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
ClC1=CC=C(CC2CCC(N2)=O)C=C1
Name
Quantity
0.2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract the thus-prepared base with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the ether
EXTRACTION
Type
EXTRACTION
Details
extract over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate it

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CC2NCCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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